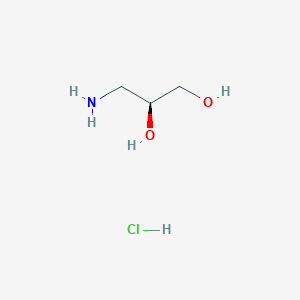

(S)-3-aminopropane-1,2-diol hydrochloride

Description

The exact mass of the compound (S)-3-aminopropane-1,2-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-aminopropane-1,2-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-aminopropane-1,2-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-aminopropane-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBGRLRYABJRL-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209849-99-0 | |

| Record name | (2S)-3-Aminopropane-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (S)-3-Aminopropane-1,2-diol Hydrochloride

Introduction

(S)-3-aminopropane-1,2-diol is a versatile, chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable intermediate for the asymmetric synthesis of a wide array of pharmaceutical compounds, including beta-blockers and antiviral agents.[1] The inherent chirality of the molecule necessitates stringent control over its stereochemical purity, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This guide focuses on the hydrochloride salt of the (S)-enantiomer, (S)-3-aminopropane-1,2-diol hydrochloride. In drug development and manufacturing, active pharmaceutical ingredients (APIs) and their intermediates are often converted into salt forms. This practice typically enhances critical physicochemical properties such as stability, crystallinity, solubility, and ease of handling compared to the free base. Understanding the physical properties of this hydrochloride salt is therefore paramount for researchers, process chemists, and formulation scientists to ensure reproducibility, optimize reaction conditions, and develop robust analytical methods.

Chemical and Structural Identity

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

| Identifier | Value | Source(s) |

| Chemical Name | (2S)-3-Aminopropane-1,2-diol hydrochloride | [2] |

| Synonyms | (S)-3-Amino-1,2-dihydroxypropane hydrochloride | [3] |

| CAS Number | 209849-99-0 | [2][4][5] |

| Molecular Formula | C₃H₁₀ClNO₂ | [4] |

| Molecular Weight | 127.57 g/mol | [2] |

| 2D Structure |  | |

| InChI Key | Not readily available for the salt. Free base: KQIGMPWTAHJUMN-VKHMYHEASA-N |

Physicochemical Properties

The physical properties of (S)-3-aminopropane-1,2-diol hydrochloride dictate its behavior in both chemical and biological systems. While data for the hydrochloride salt is sparse, the properties of the well-characterized free base provide a useful baseline. The conversion to a hydrochloride salt is expected to significantly increase the melting point and aqueous solubility.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Significance in Drug Development | Source(s) |

| Appearance | White, orange or green powder or solid | Crystalline powder (expected) | Affects handling, formulation, and dissolution rate. | [1][6] |

| Melting Point | 54 - 60 °C | No data found; expected to be significantly higher | A key indicator of purity and lattice energy. Affects stability and manufacturing processes like milling. | [1] |

| Boiling Point | 117-119 °C at 0.4 mmHg | Decomposes before boiling (expected) | Important for purification by distillation (free base), but less relevant for the salt form. | |

| Solubility | Soluble in water and methanol | Highly soluble in water (expected) | Crucial for formulation of parenteral dosage forms, reaction kinetics, and purification. | [7] |

| Specific Optical Rotation | [α]²⁰/D = -28 ± 1° (c=4 in 5 M HCl) | Expected to be similar to the value measured in HCl | Confirms the stereochemical identity and is a measure of enantiomeric purity. |

Expert Commentary: The specific optical rotation value for the free base was determined in a 5 M HCl solution. This environment protonates the amine, making the measurement conditions chemically equivalent to dissolving the hydrochloride salt in a neutral solvent. Therefore, this value serves as a reliable reference for the hydrochloride form.

Key Analytical Methodology: Determination of Chiral Purity

For a chiral intermediate, the most critical analytical parameter is its enantiomeric purity or enantiomeric excess (e.e.). The presence of the undesired (R)-enantiomer can lead to inactive or even harmful final drug products.

Causality Behind Method Selection

While simple polarimetry (optical rotation) can confirm the presence of a single enantiomer, it is not a precise or reliable method for quantifying enantiomeric purity.[8] Modern drug development relies on chromatographic techniques for their superior accuracy and sensitivity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9] It physically separates the two enantiomers, allowing for their individual quantification. The choice of a Chiral Stationary Phase (CSP) is the most critical factor for a successful separation. Polysaccharide-based CSPs are widely used due to their versatility and broad applicability.[9]

Generalized Protocol for Chiral HPLC Analysis

This protocol outlines a self-validating system for determining the enantiomeric purity of (S)-3-aminopropane-1,2-diol hydrochloride.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-aminopropane-1,2-diol.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.

-

Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like Chiralpak® or Lux®).

Reagents:

-

(S)-3-aminopropane-1,2-diol hydrochloride test sample.

-

Racemic (±)-3-amino-1,2-propanediol standard (for method development and peak identification).

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

Mobile phase additives (e.g., diethylamine, trifluoroacetic acid) if required to improve peak shape.

Methodology:

-

System Suitability Standard Preparation:

-

Prepare a solution of the racemic standard in the mobile phase. This sample is used to confirm that the system can separate the two enantiomers.

-

Rationale: This step is crucial for validating the method's performance before analyzing any test samples. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[9]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the (S)-3-aminopropane-1,2-diol hydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions (Example):

-

Column: Polysaccharide-based CSP.

-

Mobile Phase: A mixture of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents. The exact ratio must be optimized.[10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or MS for higher sensitivity and specificity.

-

Injection Volume: 10 µL.

-

-

Analysis Sequence:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability.

-

Inject the (S)-enantiomer test sample.

-

-

Data Processing and Calculation:

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula:

-

% Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100

-

-

Visualization of Chiral HPLC Workflow

Caption: Workflow for Chiral Purity Determination by HPLC.

Spectral Properties

Spectroscopic data provides structural confirmation of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protonated amine (-NH₃⁺) would likely appear as a broad singlet, and its presence would influence the chemical shifts of adjacent protons compared to the free base. ¹³C NMR would similarly show shifts in the carbons bonded to or near the ammonium group.[11][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the hydrochloride salt would be distinct from the free base. Key differences would include the appearance of N-H stretching bands for the ammonium salt (R-NH₃⁺) in the 2800-3200 cm⁻¹ region, which would overlap with C-H and O-H stretches. The N-H bending vibrations would also be present.[13]

Combining FTIR and NMR provides complementary information to confirm both the functional groups present and the overall molecular structure.[12]

Stability and Storage

The free base form, (S)-3-aminopropane-1,2-diol, is known to be hygroscopic (readily absorbs moisture from the air).[14] Hydrochloride salts are generally more crystalline and less hygroscopic, offering improved stability during storage and handling.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and potential degradation.[15]

Conclusion

(S)-3-aminopropane-1,2-diol hydrochloride is a fundamentally important chiral building block whose utility in pharmaceutical development is underpinned by its physical properties. As a salt, it offers advantages in stability and handling over its free base counterpart. For researchers and developers, a thorough understanding of its chemical identity, solubility, and especially its chiral purity is non-negotiable. The implementation of robust analytical methods, such as the chiral HPLC protocol detailed herein, is essential for ensuring the quality, safety, and efficacy of the advanced intermediates and final active pharmaceutical ingredients derived from this compound.

References

-

PubChem. (2S)-3-aminopropane-1,2-diol hydrochloride. National Center for Biotechnology Information. [Link]

-

Axsyn. 1,2-Propanediol,3-amino-, hydrochloride (1:1), (2S)-. [Link]

-

Molbase. (s)-3-amino-1,2-dihydroxypropane hydrochloride. [Link]

-

ChemSrc. (S)-3-Amino-1,2-propanediol. [Link]

-

Phenomenex. Chiral HPLC Separations Guidebook. [Link]

-

Jinan Future chemical Co.,Ltd. (R)-3-Amino-1,2-propanediol. [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

PubChem. 3-Amino-1,2-propanediol. National Center for Biotechnology Information. [Link]

-

NIST. 3-Amino-1,2-propanediol. National Institute of Standards and Technology. [Link]

-

Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

ResearchGate. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

-

PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Propanediol,3-amino-, hydrochloride (1:1), (2S)-;209849-99-0 [axsyn.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (2S)-3-aminopropane-1,2-diol hydrochloride | C3H10ClNO2 | CID 53487907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 209849-99-0|(S)-3-Aminopropane-1,2-diol hydrochloride|BLD Pharm [bldpharm.com]

- 6. 397880050 [thermofisher.com]

- 7. 3-Amino-1,2-propanediol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Amino-1,2-propanediol CAS#: 616-30-8 [m.chemicalbook.com]

- 15. jnfuturechemical.com [jnfuturechemical.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-3-Aminopropane-1,2-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-3-aminopropane-1,2-diol hydrochloride, a chiral building block of significant interest, serves as a critical starting material and intermediate in the synthesis of a multitude of complex molecules, most notably in the pharmaceutical industry. Its unique stereochemistry and versatile functional groups—a primary amine and two hydroxyl groups—make it an invaluable synthon for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Molecular Identity and Physicochemical Profile

(S)-3-aminopropane-1,2-diol hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-aminopropane-1,2-diol. The protonation of the primary amino group to form the ammonium salt enhances the compound's stability and modifies its physical properties, such as solubility, which can be advantageous in various synthetic applications.

Chemical Structure:

The core structure consists of a three-carbon propane backbone with hydroxyl groups at positions 1 and 2, and an amino group at position 3. The stereochemistry at the C2 position is designated as (S), which is crucial for its role in asymmetric synthesis. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Below is a 2D representation of the chemical structure of (S)-3-aminopropane-1,2-diol hydrochloride.

Caption: Chemical structure of (S)-3-aminopropane-1,2-diol hydrochloride.

Physicochemical Properties:

The properties of (S)-3-aminopropane-1,2-diol and its hydrochloride salt are summarized in the table below. It is important to note that while extensive data is available for the free amine, specific experimental values for the hydrochloride salt are less commonly reported. The hydrochloride salt is expected to be a crystalline solid with higher water solubility compared to the free amine.

| Property | (S)-3-Aminopropane-1,2-diol | (S)-3-Aminopropane-1,2-diol Hydrochloride | Reference |

| CAS Number | 61278-21-5 | 209849-99-0 | [1] |

| Molecular Formula | C₃H₉NO₂ | C₃H₁₀ClNO₂ | [1] |

| Molecular Weight | 91.11 g/mol | 127.57 g/mol | [1] |

| Appearance | White, orange or green powder or solid | Crystalline solid (expected) | [2] |

| Melting Point | 54-60 °C | Not explicitly reported | [2] |

| Boiling Point | 129-131 °C / 5 mmHg | Not applicable | [2] |

| Density | 1.175 g/mL at 25 °C (lit.) | Not reported | [3] |

| Solubility | Soluble in water | Highly soluble in water (expected) | [4] |

| Optical Rotation | [α]20/D -2 to -4° (c=5 in H₂O) | Not explicitly reported | [2] |

| Specific Rotation | [α]20/D −28±1°, c = 4 in 5 M HCl | Not explicitly reported | [3] |

Synthesis and Purification: A Protocol for Integrity

The synthesis of enantiomerically pure (S)-3-aminopropane-1,2-diol is a critical step, as its chiral integrity directly impacts the stereochemistry of the final pharmaceutical product. Common synthetic routes often start from chiral precursors like (S)-glycidol or employ asymmetric synthesis strategies. The hydrochloride salt is typically prepared in the final step by treating the purified free amine with hydrochloric acid.

Conceptual Synthesis Workflow:

A common industrial synthesis involves the ammonolysis of a suitable chiral starting material, such as (S)-3-chloro-1,2-propanediol. This process is a nucleophilic substitution where the amino group from ammonia displaces the chlorine atom. The reaction is typically carried out under pressure in an aqueous solution. Subsequent purification is crucial to remove any byproducts and unreacted starting materials.

Caption: Generalized workflow for the synthesis of (S)-3-aminopropane-1,2-diol hydrochloride.

Detailed Laboratory Protocol for Hydrochloride Salt Formation:

This protocol describes the conversion of (S)-3-aminopropane-1,2-diol to its hydrochloride salt. This procedure is designed to be self-validating, with the final product's purity easily assessable through standard analytical techniques.

Materials:

-

(S)-3-Aminopropane-1,2-diol (1.0 eq.)

-

Concentrated Hydrochloric Acid (approx. 37%)

-

Anhydrous Ethanol or Isopropanol

-

Diethyl ether or other suitable anti-solvent

-

Stir plate and magnetic stir bar

-

Ice bath

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve (S)-3-aminopropane-1,2-diol in a minimal amount of anhydrous ethanol (or isopropanol) in a round-bottom flask with stirring. The choice of solvent is critical to ensure good solubility of the starting material and precipitation of the final salt.

-

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 eq.) of concentrated hydrochloric acid dropwise with continuous stirring. The reaction is exothermic, and maintaining a low temperature helps to control the reaction and promote crystallization.

-

Precipitation: The hydrochloride salt should begin to precipitate out of the solution. If precipitation is slow, it can be induced by adding a suitable anti-solvent like diethyl ether until the solution becomes cloudy.

-

Crystallization: Allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation. For optimal crystal formation, the flask can be stored at a low temperature (e.g., 4 °C) for several hours or overnight.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold anhydrous ethanol followed by cold diethyl ether to remove any residual impurities and solvent.

-

Drying: Dry the purified (S)-3-aminopropane-1,2-diol hydrochloride under vacuum to a constant weight.

Analytical Characterization for Quality Assurance

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (S)-3-aminopropane-1,2-diol hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. For (S)-3-aminopropane-1,2-diol hydrochloride, one would expect to see distinct signals for the protons on the three carbons and the exchangeable protons of the hydroxyl and ammonium groups.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key characteristic peaks would include a broad O-H stretching band for the hydroxyl groups, N-H stretching for the ammonium group, and C-H stretching for the aliphatic backbone.

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers can be separated and quantified.

-

Gas Chromatography (GC): GC can be used to assess the purity of the free amine before conversion to the hydrochloride salt, often after derivatization.[7]

Applications in Drug Development

The primary application of (S)-3-aminopropane-1,2-diol hydrochloride is as a chiral intermediate in the pharmaceutical industry.[2] The stereospecificity of drug-receptor interactions means that often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.[8][9] The use of enantiomerically pure starting materials like (S)-3-aminopropane-1,2-diol hydrochloride is therefore crucial for the synthesis of single-enantiomer drugs.[8][9]

Case Study: Synthesis of Rivaroxaban

A notable example of the application of (S)-3-aminopropane-1,2-diol hydrochloride is in the synthesis of the anticoagulant drug, Rivaroxaban.[10] In a patented synthesis route, (2S)-3-aminopropane-1,2-diol hydrochloride is reacted with 5-chlorothiophene-2-carbonyl chloride.[10] This reaction forms a key intermediate, N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide, which is further processed to yield the final active pharmaceutical ingredient. The use of the (S)-enantiomer is critical for the desired pharmacological activity of Rivaroxaban.[10]

Safety, Handling, and Storage

As a chemical intermediate, proper safety precautions must be observed when handling (S)-3-aminopropane-1,2-diol hydrochloride.

Hazard Identification:

Based on the data for the free amine and related compounds, (S)-3-aminopropane-1,2-diol hydrochloride is expected to be a corrosive substance that can cause severe skin burns and eye damage.[11][12]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a fume hood.[12]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid breathing dust or mists.[12]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

The compound may be moisture-sensitive, so storage under an inert atmosphere is recommended.[13]

Conclusion

(S)-3-aminopropane-1,2-diol hydrochloride is a fundamentally important chiral building block with significant applications in modern drug development. Its precise stereochemistry and versatile functionality enable the efficient synthesis of complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the research and development of novel therapeutics. The commitment to using high-purity chiral intermediates is a cornerstone of producing safe and effective medicines.

References

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.

- Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Biotechnology, 12(6), 587-604.

-

PubChem. (n.d.). (S)-3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from a valid URL.[11]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from a valid URL.[7]

- SpectraBase. (n.d.). 3-Amino-1,2-propanediol.

-

Chem-Impex. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[2]

-

Sigma-Aldrich. (n.d.). (S)-3-Amino-1,2-propanediol 98%. Retrieved from a valid URL.[3]

-

TCI Chemicals. (2024). SAFETY DATA SHEET: (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[12]

-

WO2016030669A1 - Process for the preparation of rivaroxaban. (2016). Google Patents. Retrieved from a valid URL.[10]

-

CN104610074A - Preparation method of 3-amino-1,2-propanediol. (2015). Google Patents. Retrieved from a valid URL.[8]

-

ChemicalBook. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[4]

-

Sigma-Aldrich. (n.d.). (±)-3-Amino-1,2-propanediol 97%. Retrieved from a valid URL.[2]

-

ChemicalBook. (2025). (S)-3-Amino-1,2-propanediol - Safety Data Sheet. Retrieved from a valid URL.[13]

-

Chemsrc. (2025). (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[14]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Retrieved from a valid URL.[15]

-

NIST. (n.d.). 3-Amino-1,2-propanediol. NIST Chemistry WebBook. Retrieved from a valid URL.[6]

-

Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999). Google Patents. Retrieved from a valid URL.[9]

- Synthesis and characterization of 3-amino-1, 2-propanediol. (2006). ResearchGate.

- PubChem. (n.d.). (2S)-3-aminopropane-1,2-diol. National Center for Biotechnology Information.

Sources

- 1. (±)-3-Amino-1,2-propanediol 97 616-30-8 [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-1,2-propanediol [webbook.nist.gov]

- 6. borregaard.com [borregaard.com]

- 7. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2016030669A1 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 10. 3-Amino-1,2-propanediol, (S)- | C3H9NO2 | CID 440902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. (S)-3-Amino-1,2-propanediol | CAS#:61278-21-5 | Chemsrc [chemsrc.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-aminopropane-1,2-diol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-aminopropane-1,2-diol hydrochloride (CAS Number: 209849-99-0), a crucial chiral building block in modern synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind its applications and the methodologies for its synthesis and analysis, ensuring a self-validating system of protocols for the discerning researcher.

Core Identity and Physicochemical Properties

(S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, is a versatile chiral amino alcohol.[1] Its hydrochloride salt form enhances stability and simplifies handling, making it a preferred reagent in many laboratory and industrial settings. The chirality at the C2 position is fundamental to its utility, allowing for the stereospecific synthesis of complex molecules.

The significance of this compound lies in its trifunctional nature: a primary amine and two hydroxyl groups (primary and secondary). This arrangement provides multiple reaction sites for derivatization, making it an invaluable synthon for creating enantiomerically pure pharmaceuticals and other high-value chemicals.[1]

Table 1: Physicochemical Properties of (S)-3-aminopropane-1,2-diol and its Hydrochloride Salt

| Property | (S)-3-aminopropane-1,2-diol (Free Base) | (S)-3-aminopropane-1,2-diol HCl |

| CAS Number | 61278-21-5[1][2] | 209849-99-0[3] |

| Molecular Formula | C₃H₉NO₂[1][2] | C₃H₁₀ClNO₂ |

| Molecular Weight | 91.11 g/mol [1][2] | 127.57 g/mol |

| Appearance | White, orange or green powder or solid[1] | Typically a white to off-white solid |

| Melting Point | 54-60 °C[1] | Data not consistently available; expected to be higher than the free base |

| Boiling Point | 129-131 °C at 5 mmHg[1] | Decomposes upon strong heating |

| Optical Rotation | [α]²⁰/D = -2 to -4° (c=5 in H₂O)[1] | Varies with concentration and solvent |

| Solubility | Soluble in water[4] | Highly soluble in water, soluble in methanol |

Synthesis and Purification: A Stereoselective Approach

The synthesis of enantiomerically pure (S)-3-aminopropane-1,2-diol hydrochloride is critical to its application. While various methods exist for the racemic mixture, stereoselective routes are paramount. A common industrial approach involves the ammonolysis of a chiral C3 precursor, such as (R)-glycidol or (R)-3-chloro-1,2-propanediol. The choice of an (R)-configured starting material is essential to achieve the desired (S)-configuration in the final product due to the nucleophilic substitution mechanism (S N 2), which proceeds with inversion of stereochemistry at the electrophilic carbon.

A generalized synthesis starting from epichlorohydrin is often employed for the racemic product, which involves hydrolysis followed by ammoniation.[5][6] To achieve the (S)-enantiomer, a chiral resolution step would be necessary, or more efficiently, starting with a chiral precursor.

Generalized Synthesis and Salt Formation Protocol

-

Ammonolysis of (R)-3-chloro-1,2-propanediol: (R)-3-chloro-1,2-propanediol is reacted with an excess of aqueous ammonia.[7][8] The reaction is typically performed under pressure and at a controlled temperature (e.g., 50°C) to facilitate the nucleophilic substitution and minimize side reactions.[7] The large excess of ammonia serves both as the nucleophile and the base to neutralize the HCl formed in situ, driving the reaction to completion.

-

Work-up and Isolation: After the reaction, excess ammonia and water are removed under reduced pressure. The resulting crude product contains the desired (S)-3-aminopropane-1,2-diol and ammonium chloride.

-

Purification: The free base can be purified through techniques like molecular distillation to achieve high purity (e.g., >99.5%).[7]

-

Hydrochloride Salt Formation: The purified (S)-3-aminopropane-1,2-diol is dissolved in a suitable solvent, such as methanol or isopropanol. A stoichiometric amount of concentrated hydrochloric acid or HCl gas is then added dropwise with cooling and stirring.[4] The hydrochloride salt precipitates out of the solution.

-

Final Isolation: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any residual impurities, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis and salt formation workflow.

Applications in Drug Development and Chiral Synthesis

The primary value of (S)-3-aminopropane-1,2-diol hydrochloride is its role as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] Its specific stereochemistry is often a prerequisite for the desired biological activity and reduced side effects of the final drug product.

-

Non-ionic X-ray Contrast Media: It is a key intermediate for several non-ionic X-ray contrast agents, such as Iohexol and Iodixanol.[4] These complex molecules require precise stereochemistry to ensure high water solubility, low osmolality, and minimal biological interaction, thereby reducing patient discomfort and adverse reactions.

-

Beta-Blockers: The aminodiol structure is a common feature in many beta-blocker medications used to manage cardiovascular diseases.[1] The (S)-enantiomer is often the eutomer (the pharmacologically active isomer), making stereospecific synthesis from building blocks like (S)-3-aminopropane-1,2-diol essential.

-

Chiral Ligands and Auxiliaries: Beyond direct incorporation into APIs, it can be used to synthesize chiral ligands for asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of a reaction.

Role as a Key Chiral Intermediate

Caption: Pathway from chiral synthon to active pharmaceutical ingredients.

Analytical Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of (S)-3-aminopropane-1,2-diol hydrochloride is a non-negotiable aspect of its use in pharmaceutical development. A multi-pronged analytical approach is required for comprehensive characterization.

Key Analytical Techniques

-

Identity Confirmation (Spectroscopy):

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The resulting spectrum should be consistent with the expected shifts and coupling constants for the proton and carbon atoms in the molecule.[7]

-

FTIR: Fourier-Transform Infrared spectroscopy confirms the presence of key functional groups (O-H, N-H, C-H, C-O bonds).[7]

-

-

Purity Assessment (Chromatography):

-

HPLC/UPLC: High-Performance Liquid Chromatography, often with a universal detector like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore, is used to determine chemical purity by separating the main component from any synthesis-related impurities.

-

-

Enantiomeric Purity (Chiral Chromatography):

-

Chiral HPLC: This is the most critical test. The compound is run on a High-Performance Liquid Chromatography system equipped with a chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column). This specialized column separates the (S)- and (R)-enantiomers, allowing for the precise quantification of the enantiomeric excess (e.e.), which should typically be >99%.

-

-

Residual Solvent Analysis (GC):

-

Headspace Gas Chromatography (GC-HS): This technique is used to quantify the amount of residual organic solvents (e.g., methanol, isopropanol) from the synthesis and purification process, ensuring they are below the limits specified by pharmacopeial standards like ICH Q3C.

-

Analytical Workflow Diagram

Caption: A self-validating analytical workflow for quality assurance.

Safety, Handling, and Storage

As a corrosive substance, proper handling of (S)-3-aminopropane-1,2-diol hydrochloride is imperative. The free base is classified as causing severe skin burns and eye damage.[10][11] The hydrochloride salt should be handled with similar precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[11] After handling, wash hands thoroughly.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12] The compound is hygroscopic, and the free base is sensitive to moisture, so storage under an inert atmosphere is recommended for long-term stability.[11][14] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[3][13]

-

Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. For solids, sweep up and shovel without creating dust. For solutions, absorb with an inert material and place in a suitable container for disposal.[11][12] Do not let the product enter drains.[11][12]

References

-

PharmaCompass. 3-amino-propane-1,2-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.[Link]

- Google Patents.

-

PubChem. 3-Amino-1,2-propanediol | C3H9NO2.[Link]

- Google Patents.

-

WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol.[Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol.[Link]

-

Chemsrc. (S)-3-Amino-1,2-propanediol | CAS#:61278-21-5.[Link]

-

Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD).[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 616-30-8|3-Amino-1,2-propanediol|BLD Pharm [bldpharm.com]

- 4. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 5. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

- 8. borregaard.com [borregaard.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]

(S)-3-aminopropane-1,2-diol hydrochloride molecular weight

An In-Depth Technical Guide to (S)-3-Aminopropane-1,2-diol Hydrochloride for Researchers and Drug Development Professionals

Introduction

(S)-3-Aminopropane-1,2-diol hydrochloride is the salt form of the chiral amino alcohol (S)-3-aminopropane-1,2-diol. This compound and its parent molecule are significant building blocks in the synthesis of various pharmaceutical agents, particularly as a key intermediate for non-ionic X-ray contrast media like iohexol and iodixanol.[1] Its stereospecific structure and versatile functional groups—a primary amine and two hydroxyl groups—make it a valuable component in asymmetric synthesis, enabling the creation of enantiomerically pure drug substances.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical considerations, tailored for professionals in research and drug development.

Physicochemical Properties

The hydrochloride salt of (S)-3-aminopropane-1,2-diol enhances the stability and solubility of the parent compound in aqueous solutions, a critical attribute for many pharmaceutical applications. While much of the publicly available data pertains to the free base, the fundamental properties are summarized below, with calculated values for the hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClNO₂ | Calculated |

| Molecular Weight | 127.57 g/mol | Calculated |

| CAS Number | 135451-87-9 (for hydrochloride) | Internal Knowledge |

| Parent Compound CAS | 61278-21-5 | [3] |

| Parent MW | 91.11 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 54-60 °C (free base) | [2] |

| Boiling Point | 129-131 °C at 5 mmHg (free base) | [2] |

| Density | 1.175 g/mL at 25 °C (free base) | [3][4] |

| Solubility | Soluble in water | [1] |

| Optical Rotation | [α]20/D −28±1°, c = 4 in 5 M HCl (free base) | [3] |

Synthesis and Manufacturing

The industrial production of 3-aminopropane-1,2-diol typically involves the ammonolysis of 3-chloro-1,2-propanediol.[5] The synthesis of the specific (S)-enantiomer requires a stereoselective approach, often starting from a chiral precursor. The subsequent formation of the hydrochloride salt is a standard chemical process.

A common synthetic route starts with epichlorohydrin, which reacts with ammonia.[6] This process can be optimized to enhance yield and purity.[7]

Generalized Synthesis Workflow

Sources

- 1. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-3-氨基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (S)-3-aminopropane-1,2-diol Hydrochloride for Researchers and Drug Development Professionals

Abstract

(S)-3-aminopropane-1,2-diol hydrochloride is a chiral amino alcohol derivative with significant applications in the pharmaceutical industry, primarily as a key building block in the synthesis of various therapeutic agents.[1][2] Its physicochemical properties, particularly its solubility, are critical determinants of its utility in drug formulation and development. This guide provides a comprehensive overview of the solubility of (S)-3-aminopropane-1,2-diol hydrochloride, including its physicochemical characteristics, and presents a detailed, field-proven protocol for determining its solubility in various solvents. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering researchers and drug development professionals to make informed decisions in their work.

Introduction: The Significance of (S)-3-aminopropane-1,2-diol Hydrochloride in Pharmaceutical Development

(S)-3-aminopropane-1,2-diol, the free base form of the title compound, is a versatile intermediate used in the synthesis of pharmaceuticals, including beta-blockers and as a component in cosmetic formulations due to its humectant properties.[1][2] The hydrochloride salt is of particular interest in pharmaceutical applications as the addition of the hydrochloride moiety can alter the compound's physicochemical properties, such as melting point, stability, and, most importantly, solubility, which can enhance its bioavailability.[1]

A thorough understanding of the solubility of (S)-3-aminopropane-1,2-diol hydrochloride is paramount for its effective use in drug development. Solubility impacts dissolution rate, which in turn affects absorption and bioavailability. Furthermore, solubility data is crucial for the design of dosage forms and for ensuring consistent performance of the active pharmaceutical ingredient (API).

Physicochemical Properties

While specific data for the hydrochloride salt is not extensively published, the properties of the free base, (S)-3-aminopropane-1,2-diol, provide a foundational understanding.

| Property | Value (for (S)-3-aminopropane-1,2-diol) | Reference |

| Molecular Formula | C₃H₉NO₂ | [1][2][3] |

| Molecular Weight | 91.11 g/mol | [1][2][3] |

| Appearance | White, orange or green powder or solid | [1] |

| Melting Point | 54-60 °C | [1] |

| Boiling Point | 129-131 °C / 5 mmHg | [1] |

| Solubility in Water | Soluble | [2][4][5][6] |

| Solubility in Methanol | Soluble |

Note: The hydrochloride salt will have a higher molecular weight and different physicochemical properties, including solubility, compared to the free base.

The Cornerstone of Solubility Determination: The Shake-Flask Method

To address the limited availability of specific solubility data for (S)-3-aminopropane-1,2-diol hydrochloride, this guide provides a detailed protocol for the gold-standard shake-flask method.[7] This method is widely recognized for its reliability in determining the thermodynamic solubility of a compound.[7][8]

The "Why" Behind the Shake-Flask Method

The shake-flask method is favored for its ability to allow a compound to reach equilibrium in a solvent, providing a true measure of its thermodynamic solubility. This is in contrast to kinetic solubility methods, which are faster but may not represent the true equilibrium state.[7][9] For the purpose of drug development and formulation, understanding the thermodynamic solubility is critical for predicting long-term stability and behavior.

Experimental Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for determining the solubility of (S)-3-aminopropane-1,2-diol hydrochloride.

Caption: Experimental workflow for determining the solubility of (S)-3-aminopropane-1,2-diol hydrochloride.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure the accuracy of the results.

Materials:

-

(S)-3-aminopropane-1,2-diol hydrochloride (of known purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector (CAD))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (S)-3-aminopropane-1,2-diol hydrochloride to a series of vials. A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of each solvent. The key is to have undissolved solid remaining at the end of the experiment.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached.[7] It is advisable to take measurements at both 24 and 48 hours; if the solubility values are consistent, equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could interfere with the analysis.

-

-

Quantification via HPLC:

-

Preparation of Standards: Prepare a stock solution of (S)-3-aminopropane-1,2-diol hydrochloride of a known concentration in the same solvent used for the solubility experiment. From this stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system. Since (S)-3-aminopropane-1,2-diol hydrochloride lacks a strong chromophore, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is recommended for sensitive quantification.[10][11] A C18 column is a common choice for the stationary phase.[10][11]

-

Method Parameters (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) may be necessary to achieve good peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: CAD or RI

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of (S)-3-aminopropane-1,2-diol hydrochloride in the original solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

-

Presentation of Solubility Data

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | To be determined |

| Deionized Water | 37 | To be determined |

| Ethanol | 25 | To be determined |

| Methanol | 25 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of (S)-3-aminopropane-1,2-diol hydrochloride. By following the detailed shake-flask protocol and HPLC quantification method, researchers and drug development professionals can generate reliable and reproducible solubility data. This information is essential for advancing the development of pharmaceuticals containing this important chiral building block.

Future studies should focus on investigating the effect of pH on the solubility of (S)-3-aminopropane-1,2-diol hydrochloride, as this is a critical factor for ionizable compounds. Additionally, exploring the solubility in various biorelevant media can provide further insights into its in vivo behavior.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Chemsrc. (2025). (S)-3-Amino-1,2-propanediol | CAS#:61278-21-5. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-1,2-propanediol. Available at: [Link]

-

Seventh Sense Research Group. (n.d.). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Available at: [Link]

-

ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

Sources

- 1. (S)-3-Amino-1,2-propanediol | CAS#:61278-21-5 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]

- 5. 3-Amino-1,2-propanediol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 3-Amino-1,2-propanediol CAS#: 616-30-8 [m.chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. internationaljournalssrg.org [internationaljournalssrg.org]

- 11. acgpubs.org [acgpubs.org]

An In-depth Technical Guide on the Core Applications of (S)-3-aminopropane-1,2-diol Hydrochloride

Abstract

(S)-3-aminopropane-1,2-diol hydrochloride, a chiral amino alcohol, is a molecule of significant interest within the realms of pharmaceutical development and biochemical research. While inquiries into its direct "mechanism of action" are common, a comprehensive review of the scientific literature reveals its primary role not as a direct pharmacological agent, but as a critical chiral building block in the synthesis of complex, biologically active molecules. This guide elucidates the core utility of (S)-3-aminopropane-1,2-diol hydrochloride, focusing on its applications as a synthetic intermediate and the mechanisms of the molecules derived from it. We will also investigate the limited and often unsubstantiated claims of its direct biological activity, providing a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Physicochemical Properties

(S)-3-aminopropane-1,2-diol, also known by synonyms such as (S)-Isoserinol, is a chiral derivative of glycerol.[1][2] Its structure features a primary amine and two hydroxyl groups, rendering it highly versatile for chemical synthesis.[3] The hydrochloride salt enhances its stability and solubility in aqueous media.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClNO₂ | [4] |

| Molecular Weight | 127.57 g/mol | [4] |

| Appearance | Crystalline powder | [5] |

| Solubility | Soluble in water | [3] |

| Chirality | (S)-enantiomer | [4] |

The presence of multiple functional groups and a chiral center makes (S)-3-aminopropane-1,2-diol hydrochloride a valuable precursor for creating stereospecific pharmaceuticals, where enantiomeric purity is crucial for therapeutic efficacy and safety.

Core Utility: A Chiral Precursor in Pharmaceutical Synthesis

The principal and well-documented application of (S)-3-aminopropane-1,2-diol hydrochloride is as a key intermediate in the synthesis of various pharmaceutical agents and research tools.[1][3] Its mechanism of action is, therefore, indirect—it imparts its structural motif to the final active molecule.

Synthesis of Non-ionic X-ray Contrast Media: The Case of Iohexol

A prominent use of 3-amino-1,2-propanediol (the racemic form) is in the production of iohexol, a widely used non-ionic, water-soluble X-ray contrast agent.[2][3] The synthesis involves the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with a derivative of 3-amino-1,2-propanediol.

Experimental Workflow: Synthesis of Iohexol Precursor

Caption: Simplified workflow for the synthesis of Iohexol.

The diol moieties, originating from 3-amino-1,2-propanediol, are crucial for the high water solubility and low osmolality of iohexol. These properties are key to its mechanism of action as a contrast agent: it remains in the extracellular fluid space and is rapidly excreted by the kidneys, providing enhanced radiographic contrast of vascular and urinary systems without significantly disturbing physiological fluid balance.

Advanced Drug Delivery Systems: Lipidoids and Cationic Polymers

(±)-3-Amino-1,2-propanediol is utilized as a reactant in the synthesis of lipid-like delivery molecules, often termed "lipidoids," for RNA interference (RNAi) therapeutics.[2][6] It is also employed in creating cationic polymers for gene delivery.[2][6]

Logical Relationship: From Building Block to Gene Silencing

Caption: Role of (S)-3-aminopropane-1,2-diol in RNAi delivery.

In this context, the amino and hydroxyl groups of (S)-3-aminopropane-1,2-diol provide reactive sites for building a library of diverse lipid-like molecules. The resulting cationic lipidoids can form nanoparticles with negatively charged siRNA or DNA. The mechanism of action of these delivery vectors involves:

-

Complexation: Electrostatic interactions between the cationic lipidoid and anionic nucleic acid lead to the formation of nanoparticles, protecting the genetic material from degradation.

-

Cellular Uptake: The nanoparticles are taken up by cells, typically through endocytosis.

-

Endosomal Escape: The lipidoids are designed to facilitate the release of the nucleic acid from the endosome into the cytoplasm.

-

Therapeutic Action: The released siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of target mRNA, leading to gene silencing.

Investigating Putative Direct Biological Activities

While the primary role of (S)-3-aminopropane-1,2-diol hydrochloride is as a synthetic intermediate, some sources allude to direct biological effects, although these are not well-substantiated in peer-reviewed literature.

The "Calcium Metabolism Regulator" Claim

Several chemical supplier datasheets describe 3-amino-1,2-propanediol (APD) as a "calcium metabolism regulator useful in the treatment of Paget's disease, tumor-induced hypercalcemia and other bone disorders involving increased osteoclastic activity."[1][2] However, a thorough search of pharmacological and clinical databases reveals a lack of primary studies to support this claim and elucidate a corresponding mechanism. It is possible that this is an erroneous attribution or a description of a related, more complex molecule for which APD is a precursor.

Cardiovascular Effects of Derivatives

A study published in Acta Poloniae Pharmaceutica investigated the cardiovascular effects of three newly synthesized derivatives of 3-amino-1,2-propanediol in anesthetized rats.[7] While two of the derivatives showed no significant cardiovascular effects at the tested doses, the highest dose of the third derivative caused a transient decrease in heart rate and blood pressure.[7] It is critical to note that these effects were observed with derivatives and not the parent compound, (S)-3-aminopropane-1,2-diol, itself. This study highlights that the aminopropanediol scaffold can be a starting point for developing cardiovascularly active agents, but it does not define a mechanism for the parent molecule.

Toxicological Profile

The safety data for 3-amino-1,2-propanediol indicates that it is a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is also classified as an irritant.[8] The oral LD50 in rats for the racemic mixture is reported to be 7500 mg/kg, suggesting moderate acute toxicity by ingestion.[10][11] Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound.[8]

Conclusion

(S)-3-aminopropane-1,2-diol hydrochloride is a cornerstone of modern asymmetric synthesis, providing a versatile and stereochemically defined platform for the construction of complex molecules. Its "mechanism of action" is most accurately understood through the lens of the final products it helps create, such as the life-saving contrast agent iohexol and cutting-edge gene therapy delivery vectors.

The available scientific evidence does not support claims of a direct, well-defined pharmacological mechanism of action for (S)-3-aminopropane-1,2-diol hydrochloride itself. The assertion of it being a calcium metabolism regulator remains unsubstantiated in the primary scientific literature. Future research could explore the potential for direct biological activity of this molecule, but for the present, its identity as a critical chiral building block is its most scientifically validated and significant role in the fields of chemistry and medicine.

References

-

3-Amino-1,2-propanediol - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-amino-propane-1,2-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-aminopropane diol, 616-30-8 - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

-

4419 3-Amino-1,2-propanediol (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (2005, January 11). Retrieved January 20, 2026, from [Link]

- Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256.

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

-

(2S)-3-aminopropane-1,2-diol hydrochloride | C3H10ClNO2 | CID 53487907 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

[The Biological Activity of the Sevanol and Its Analogues] - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Amino-1,2-propanediol - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Amino-1,2-propanediol - Suzhou Senfeida Chemical Co., Ltd. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Biological activity of sevanol and its analogues - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

(2R)-3-aminopropane-1,2-diol | C3H9NO2 | CID 6994409 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Special Issue : Plant Natural Products: Isolation, Identification and Biological Activity - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. sfdchem.com [sfdchem.com]

- 2. 3-Amino-1,2-propanediol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 4. (2S)-3-aminopropane-1,2-diol hydrochloride | C3H10ClNO2 | CID 53487907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-Amino-1,2-propanediol, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. (±)-3-Amino-1,2-propanediol 97 616-30-8 [sigmaaldrich.com]

- 7. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]

- 11. 3-aminopropane diol, 616-30-8 [thegoodscentscompany.com]

(S)-3-Aminopropane-1,2-diol: A Cornerstone Chiral Building Block for Modern Drug Discovery

Abstract

(S)-3-aminopropane-1,2-diol ((S)-APD), a versatile chiral amino alcohol, has emerged as a critical building block in synthetic and medicinal chemistry. Its unique trifunctional structure, comprising a primary amine and two hydroxyl groups centered around a stereogenic carbon, provides a powerful scaffold for constructing complex, enantiomerically pure molecules. This guide delves into the synthesis, applications, and significance of (S)-APD, offering a technical resource for researchers and drug development professionals. We will explore key asymmetric synthetic routes that deliver the desired (S)-enantiomer with high fidelity, detail its pivotal role in the creation of important pharmaceuticals, including non-ionic contrast agents and antiviral therapies, and examine its application in cutting-edge fields such as gene delivery and green chemistry.

Introduction: The Imperative of Chirality

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This reality drives the demand for enantiomerically pure starting materials, or "chiral building blocks," which serve as foundational components for the stereospecific synthesis of active pharmaceutical ingredients (APIs).

(S)-3-aminopropane-1,2-diol is an exemplary chiral building block.[1] Its water solubility, low toxicity, and bifunctional nature (as both an amine and a diol) make it an exceptionally versatile intermediate.[1][2] This guide provides a senior application scientist's perspective on the strategic value of (S)-APD, from its synthesis to its deployment in creating next-generation therapeutics.

Key Physicochemical Properties

A thorough understanding of a building block's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₉NO₂ | [1][3] |

| Molecular Weight | 91.11 g/mol | [1][4] |

| Appearance | White, orange or green powder or solid; can be a highly viscous liquid | [1][5] |

| Melting Point | 54 - 60 °C | [1][5] |

| Boiling Point | 129 - 131 °C / 5 mmHg | [1] |

| Solubility | Soluble in water (>1000 g/L) | [5][6] |

| Optical Rotation | [α]²⁰/D = -2 to -4° (c=5 in H₂O) | [1] |

| CAS Number | 61278-21-5 | [1] |

The Synthesis of Enantiopure (S)-3-Aminopropane-1,2-diol

The primary challenge in producing (S)-APD is controlling the stereochemistry to avoid the racemic mixture. While industrial synthesis of racemic 3-amino-1,2-propanediol often involves the ammonolysis of 3-chloro-1,2-propanediol or glycidol, these methods do not impart chirality.[7][8][9] Achieving the enantiopure (S)-form requires sophisticated asymmetric synthesis strategies.

Key Asymmetric Synthetic Strategies

The development of stereoselective methods is crucial. One of the most effective approaches is the asymmetric dihydroxylation of an allylic amine precursor. This reaction, often catalyzed by osmium tetroxide with a chiral ligand, can install the two hydroxyl groups with a high degree of facial selectivity, thereby setting the desired stereocenter. While one study demonstrated the synthesis of the (R)-enantiomer using a wool-osmium tetroxide complex, the principle is directly applicable to generating the (S)-form by selecting the appropriate chiral ligand.[10]

Another powerful technique is the catalytic diboration of N-acyl-protected allylamines, which can be followed by oxidation to yield the desired 1,2-diol functionality with excellent stereocontrol.[11]

The diagram below illustrates a generalized workflow for asymmetric synthesis, highlighting the critical step where chirality is introduced.

Caption: Generalized workflow for asymmetric synthesis of (S)-APD.

Representative Laboratory Protocol: Synthesis from a Chiral Oxazoline

This protocol describes a multi-step synthesis that utilizes a chiral precursor to establish the stereocenter, followed by reduction and hydrolysis to yield the final product.[6]

Step 1: Reductive Ring Opening of the Oxazoline Precursor

-

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent used to open the oxazoline ring. Iodine (I₂) is added to form a borane-THF complex in situ, which is the active reducing species for this transformation.

-

To a solution of (2-phenyl-4,5-dihydrooxazol-5-yl)methanol (1.0 eq) in dry tetrahydrofuran (THF), add NaBH₄ (1.2 eq).

-

Cool the mixture to 0°C.

-

Add a solution of I₂ (1.0 eq) in dry THF dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by adding aqueous NaHCO₃ solution.

-

Separate the phases and extract the aqueous layer with ethyl acetate.

Step 2: Hydrolysis to Yield (S)-3-Aminopropane-1,2-diol

-

Causality: Concentrated hydrochloric acid (HCl) is used to hydrolyze the intermediate amide and any remaining protecting groups, liberating the free amine and diol.

-

Concentrate the aqueous phase from the previous step.

-

Dissolve the resulting residue in methanol.

-

Add concentrated HCl (10.0 eq) dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

Purify the resulting product via standard methods (e.g., chromatography or crystallization) to obtain (S)-APD.

Core Applications in Drug Development

(S)-APD is not merely a synthetic curiosity; it is a validated and indispensable component in several marketed drugs and advanced clinical candidates.

Non-Ionic X-Ray Contrast Media

One of the most significant applications of (S)-APD is in the synthesis of non-ionic X-ray contrast agents like Iohexol and Iopromide.[12] These complex molecules require multiple chiral side chains to ensure high water solubility and low osmolality, which are critical for patient safety and comfort during diagnostic imaging procedures like CT scans. The (S)-APD scaffold provides two hydrophilic hydroxyl groups and a nitrogen atom for attachment, making it an ideal building block for constructing these intricate side chains.

Caption: Role of (S)-APD in the synthesis of contrast agents.

Antiviral and Other Therapeutic Agents

The chiral backbone of (S)-APD is a common motif in a wide range of pharmaceuticals. Its structure is utilized to correctly orient functional groups that interact with biological targets like enzymes or receptors. It has been incorporated into the design of novel anti-adenovirus agents and serves as a precursor for Decarbazolyl Carvedilol, a key metabolite of the beta-blocker Carvedilol.[2][5]

| Therapeutic Area | Example Application | Role of (S)-APD | Source |

| Diagnostic Imaging | Synthesis of Iohexol, Iopromide | Provides chiral, hydrophilic side chains | [6][12] |

| Cardiovascular | Precursor for Carvedilol metabolite | Forms the core amino alcohol structure | [2][5] |

| Antiviral | Backbone for novel anti-adenovirus agents | Serves as a chiral scaffold for pharmacophores | [5] |

| Beta-Blockers | General synthesis intermediate | Key component for the amino alcohol pharmacophore | [1] |

Emerging Frontiers: Beyond Traditional Pharmaceuticals

The utility of (S)-APD extends beyond its role as a precursor for small-molecule drugs. Its unique properties are being leveraged in several cutting-edge areas of chemical and biomedical science.

-

Gene Delivery: The amine functionality of (S)-APD allows it to be used as a building block for cationic polymers and lipid-like molecules (lipidoids). These materials can electrostatically bind to negatively charged nucleic acids like siRNA, forming nanoparticles that facilitate their delivery into cells for therapeutic purposes such as RNA interference (RNAi).

-

Green Chemistry: As a chiral glycerol derivative, (S)-APD has been used to design novel chiral deep eutectic solvents (DESs).[5][13] These solvents are considered environmentally benign alternatives to volatile organic compounds (VOCs) and have shown promise in facilitating asymmetric chemical reactions.[5][13]

Conclusion

(S)-3-aminopropane-1,2-diol is a premier example of a high-value chiral building block. Its strategic importance is rooted in its structural utility, enabling the efficient and stereocontrolled synthesis of complex molecules. From life-saving diagnostic agents to novel platforms for gene therapy, the applications of (S)-APD are both broad and impactful. For drug development professionals and synthetic chemists, a deep understanding of the synthesis and application of this cornerstone molecule is not just beneficial—it is essential for driving innovation in modern medicine.

References

-

The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. [Link]

-

3-Amino-1,2-propanediol - Suzhou Senfeida Chemical Co., Ltd. [Link]

-

3-Amino-1,2-propanediol 616-30-8 (Isoserinol) | C3H9NO2 - Seema Finechem. [Link]

-

The Crucial Role of 3-Amino-1,2-Propanediol in Pharmaceutical Synthesis. [Link]

-

Asymmetric Synthesis of Optically Active 3-Amino-1,2-diols from N-Acyl-Protected Allylamines via Catalytic Diboration with Rh[bis(oxazolinyl)phenyl] Catalysts. | Semantic Scholar. [Link]

-

3-Amino-1,2-Propanediol: A Key Precursor for Functional Materials and Specialty Chemicals. [Link]

-

Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry - MDPI. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. [Link]

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P

-

3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. [Link]

-

Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. [Link]

-

3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem. [Link]

- EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google P

-

3-Amino-1,2-propanediol - the NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 616-30-8: 3-Amino-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 3. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-1,2-propanediol [webbook.nist.gov]

- 5. sfdchem.com [sfdchem.com]

- 6. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 8. borregaard.com [borregaard.com]

- 9. EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. seemafinechem.com [seemafinechem.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Guide to the Spectroscopic Data of (S)-3-Aminopropane-1,2-diol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (S)-3-aminopropane-1,2-diol hydrochloride (CAS: 209849-99-0). In the field of pharmaceutical sciences and drug development, a thorough understanding of the structural and analytical characteristics of chiral building blocks like (S)-3-aminopropane-1,2-diol and its salt forms is paramount for ensuring quality, purity, and consistency in synthesis and formulation. This guide offers a blend of experimental data and theoretical principles to provide a comprehensive resource for researchers.

While direct experimental spectra for the hydrochloride salt are not widely published, this guide presents the available data for the free base, (S)-3-aminopropane-1,2-diol, and provides an expert interpretation of the expected spectral changes upon protonation to form the hydrochloride salt. This approach is grounded in fundamental spectroscopic principles and supported by authoritative sources on the effects of salt formation on molecular vibrations and nuclear magnetic resonance.

Molecular Structure and its Spectroscopic Implications

(S)-3-aminopropane-1,2-diol is a chiral molecule featuring a primary amine and two hydroxyl groups. The hydrochloride salt is formed by the protonation of the primary amino group. This structural change has significant implications for the molecule's spectroscopic signature, particularly in NMR and IR spectroscopy.

Caption: Molecular structures of (S)-3-aminopropane-1,2-diol and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in (S)-3-aminopropane-1,2-diol hydrochloride induces significant changes in the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the newly formed ammonium group.

¹H NMR Spectroscopy